2-Triphenylenecarboxaldehyde
Overview
Description
2-Triphenylenecarboxaldehyde: is an organic compound with the molecular formula C19H12O . It is also known by its IUPAC name, triphenylene-2-carbaldehyde . This compound is characterized by a triphenylene core structure with an aldehyde functional group attached at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Triphenylenecarboxaldehyde typically involves the functionalization of the triphenylene core. One common method is the formylation of triphenylene using the Vilsmeier-Haack reaction, which involves the reaction of triphenylene with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective introduction of the aldehyde group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Triphenylenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products Formed
Oxidation: 2-Triphenylenecarboxylic acid.
Reduction: 2-Triphenylenemethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Triphenylenecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-Triphenylenecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s planar aromatic structure allows it to intercalate into DNA, which can affect gene expression and cellular processes .
Comparison with Similar Compounds
2-Triphenylenecarboxaldehyde can be compared with other similar compounds, such as:
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring.
Naphthaldehyde: An aromatic aldehyde with a naphthalene core.
Anthracene-9-carbaldehyde: An aromatic aldehyde with an anthracene core.
The uniqueness of this compound lies in its triphenylene core, which provides a larger and more rigid aromatic system compared to benzaldehyde and naphthaldehyde. This structural feature can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
triphenylene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O/c20-12-13-9-10-18-16-7-2-1-5-14(16)15-6-3-4-8-17(15)19(18)11-13/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDGVEYXRSKONY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C=O)C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538653 | |
Record name | Triphenylene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96404-79-4 | |
Record name | Triphenylene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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